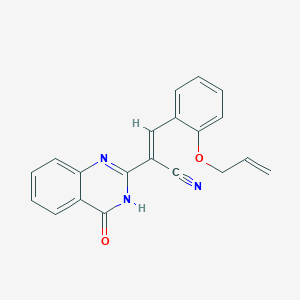
(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15N3O2 and its molecular weight is 329.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(2-(Allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step reaction involving the coupling of an allyloxy-substituted phenyl group with a quinazoline derivative. The synthesis typically involves the use of various reagents and solvents, with conditions optimized for yield and purity.
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. In related research, compounds exhibiting similar structural features were tested on various cell lines, including L929 and A549 cells. Results indicated that certain derivatives had minimal cytotoxic effects at lower concentrations but showed increased viability in some cases .
Table 1: Cytotoxicity Results for Related Compounds
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | L929 | 100 | 85 |
| Compound B | A549 | 50 | 110 |
| Compound C | HepG2 | 200 | 90 |
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways. For example, compounds with similar structures have been shown to influence apoptosis pathways by regulating proteins such as Bax and Bcl-2, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study on novel oxadiazoline derivatives demonstrated their effectiveness against biofilm-forming bacteria. The presence of specific functional groups was linked to enhanced antimicrobial activity .
- Cytotoxic Effects : Another investigation into quinazoline derivatives revealed their potential in cancer therapy, showing significant cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells .
Propriétés
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-prop-2-enoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h2-10,12H,1,11H2,(H,22,23,24)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYRASUQACGWGS-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













